molecular formula C13H14BrN3 B1285070 7-Bromo-4-(piperazin-1-yl)quinoline CAS No. 927800-44-0

7-Bromo-4-(piperazin-1-yl)quinoline

Cat. No.: B1285070
CAS No.: 927800-44-0
M. Wt: 292.17 g/mol
InChI Key: PTQFNLSRKXEDPB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Bromo-4-(piperazin-1-yl)quinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with bacterial DNA gyrase and topoisomerase IV, which are key enzymes for DNA replication . These interactions suggest that this compound may inhibit these enzymes, thereby affecting bacterial DNA replication and cell division.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to accumulate in mouse macrophages, where it is involved in intracellular bacterial activity . This compound influences cell function by affecting cell signaling pathways and gene expression, leading to changes in cellular metabolism. For instance, it has been found to be equipotent to ciprofloxacin against intracellular bacteria .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication . Additionally, it accumulates in eukaryotic cells and is active against intracellular bacteria, indicating its potential use as an antimicrobial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to be a substrate for the Mrp4 transporter in murine macrophages, which influences its localization and accumulation . These interactions are critical for its antimicrobial activity and cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It localizes in the soluble fraction of cells and is barely affected by efflux transporters like Mrp4 . This localization is essential for its antimicrobial efficacy and interaction with intracellular targets.

Scientific Research Applications

Antimalarial Activity

7-Bromo-4-(piperazin-1-yl)quinoline has been identified as a promising candidate in the fight against malaria. The compound exhibits notable antimalarial effects, attributed to its ability to target the blood stages of the Plasmodium parasite. Research indicates that derivatives of quinoline structures, including this compound, are capable of overcoming drug resistance associated with traditional antimalarials like chloroquine and mefloquine .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies have shown that it can act as an antagonist for metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against mGluR1, suggesting potential applications in treating conditions such as neuropathic pain and anxiety disorders .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step processes that include halogenation and piperazine substitution. The following table summarizes various synthetic pathways and their yields:

Synthesis Method Yield (%) Key Steps
Halogenation of quinoline70%Bromination at the 7-position
Piperazine substitution65%Reaction with piperazine under basic conditions
Alkylation with bromoalkanes60%Introduction of alkyl chains for enhanced solubility

These methods highlight the compound's versatility in structural modifications, which can lead to variations in biological activity.

Lead Compound Development

In a recent study, this compound was evaluated alongside other quinoline derivatives for their antimalarial properties. The compound was found to have a lower resistance index compared to existing antimalarials, making it a candidate for further development into a lead compound for new therapies .

In Vivo Efficacy Testing

Further investigations into the in vivo efficacy of this compound revealed its potential in animal models for neuropathic pain. In these studies, the compound demonstrated significant analgesic effects when administered orally, indicating its therapeutic promise in pain management .

Biological Activity

7-Bromo-4-(piperazin-1-yl)quinoline is a synthetic compound with significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a quinoline core with a bromine substituent and a piperazine moiety, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14BrN3
  • Molecular Weight : 284.17 g/mol
  • Key Features :
    • Quinoline core
    • Bromine atom at the 7th position
    • Piperazine group at the 4th position

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its potential applications include:

  • Antimicrobial Activity : Exhibits efficacy against various pathogens.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
  • Antimalarial Activity : Shows promise against Plasmodium species.

Pharmacological Profiles

The biological activity of this compound can be summarized as follows:

Activity Type Description IC50 Values
AntimicrobialActive against a range of bacterial strainsVaries by strain
AnticancerInhibits proliferation in various cancer cell linesIC50 values from 6.7 µM to 72.9 µM
AntimalarialEffective against P. falciparum with IC50 values around 1.18 µM D10 strain: 1.18 µM
Sirtuin InhibitionActs as an inhibitor of sirtuins, which are involved in cellular regulationIC50 of 50 µM

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Studies have shown that modifications to the piperazine and quinoline components can significantly alter biological activity.

Key Findings:

  • Piperazine Substituents : Variations in the piperazine ring affect solubility and binding affinity.
  • Bromine vs. Chlorine Substitution : Compounds with chlorine instead of bromine (e.g., 7-Chloro-4-(piperazin-1-yl)quinoline) exhibit differing pharmacological profiles, including enhanced antimalarial activity .
  • Hybrid Structures : Hybrid compounds combining this scaffold with other active pharmacophores have shown improved therapeutic effects across multiple targets .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Anticancer Activity Study :
    • A study assessed various piperazine-substituted quinolines for their ability to inhibit cancer cell growth.
    • Results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those for non-cancerous cells .
  • Antimalarial Efficacy :
    • Research focused on the in vitro effects of piperazine-containing quinolines on P. falciparum.
    • The compound demonstrated potent activity against liver stages of the parasite, highlighting its potential as an antimalarial agent .
  • Sirtuin Inhibition Mechanism :
    • Investigations into the mechanism revealed that this compound could modulate sirtuin activity, which plays a role in aging and metabolic diseases.
    • This finding opens avenues for its use in treating conditions associated with sirtuin dysregulation .

Properties

IUPAC Name

7-bromo-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFNLSRKXEDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589210
Record name 7-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-44-0
Record name 7-Bromo-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-44-0
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